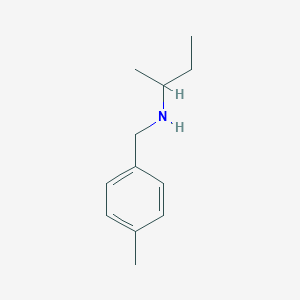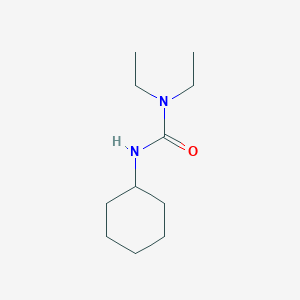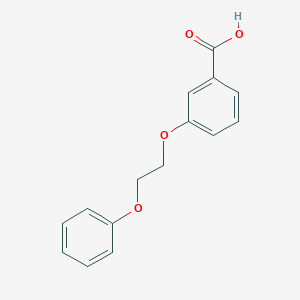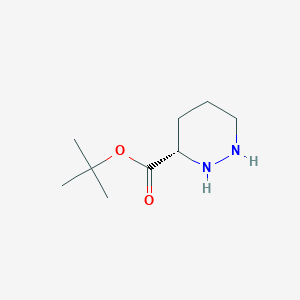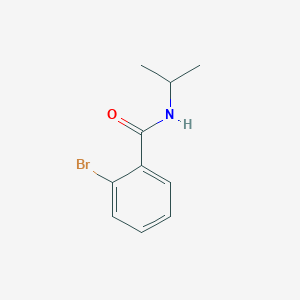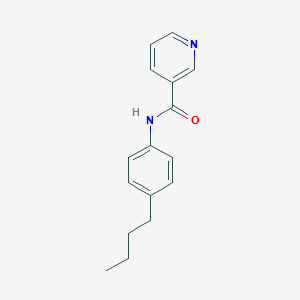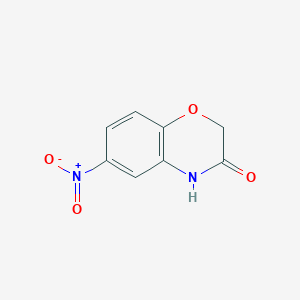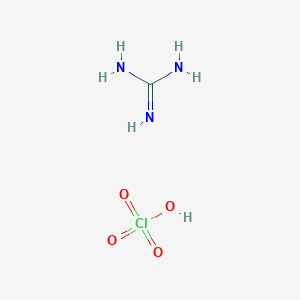
Guanidine monoperchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine monoperchlorate is a chemical compound that consists of guanidine, a strong organic base, and perchloric acid. Guanidine is known for its high basicity and ability to form stable salts with strong acids. This compound is used in various chemical reactions and has applications in different scientific fields due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Guanidine monoperchlorate can be synthesized by reacting guanidine with perchloric acid. The reaction typically involves the following steps:
- Dissolving guanidine in water.
- Slowly adding perchloric acid to the guanidine solution while maintaining a low temperature to control the exothermic reaction.
- The resulting solution is then evaporated to obtain this compound crystals.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The reaction is conducted in controlled environments with appropriate safety measures to ensure the safe production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Guanidine monoperchlorate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.
Reduction: The compound can also undergo reduction reactions, leading to the formation of guanidine and other reduced species.
Substitution: this compound can participate in substitution reactions where the perchlorate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various anions like chloride, nitrate, and sulfate can be used in substitution reactions.
Major Products Formed:
Oxidation: Products may include guanidine derivatives and oxidized perchlorate species.
Reduction: Guanidine and other reduced forms of the compound.
Substitution: Guanidine salts with different anions.
Wissenschaftliche Forschungsanwendungen
Guanidine monoperchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Guanidine derivatives are studied for their potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore the potential therapeutic uses of guanidine compounds in treating diseases.
Industry: this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of guanidine monoperchlorate involves its ability to interact with various molecular targets. Guanidine, being a strong base, can form stable complexes with acids and other molecules. This property is utilized in different chemical reactions where guanidine acts as a nucleophile or a catalyst. The perchlorate ion can also participate in redox reactions, contributing to the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
Guanidine hydrochloride: A commonly used guanidine salt with similar basic properties.
Guanidine nitrate: Another guanidine salt used in various applications.
Guanidine carbonate: Known for its use in organic synthesis and as a buffering agent.
Uniqueness: Guanidine monoperchlorate is unique due to the presence of the perchlorate ion, which imparts distinct reactivity and stability to the compound. The combination of guanidine’s basicity and perchlorate’s oxidizing properties makes this compound a versatile reagent in chemical synthesis and research.
Eigenschaften
IUPAC Name |
guanidine;perchloric acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3.ClHO4/c2-1(3)4;2-1(3,4)5/h(H5,2,3,4);(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJCHZXIAAWHMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=N)(N)N.OCl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514702 |
Source


|
| Record name | Perchloric acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10308-84-6 |
Source


|
| Record name | Perchloric acid--guanidine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
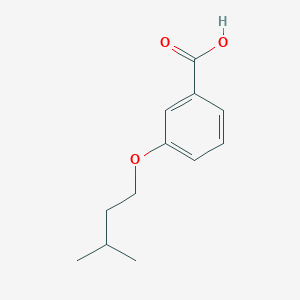
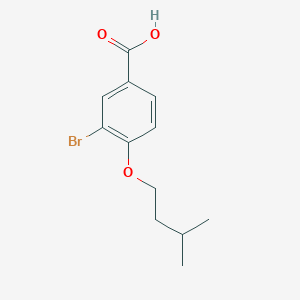
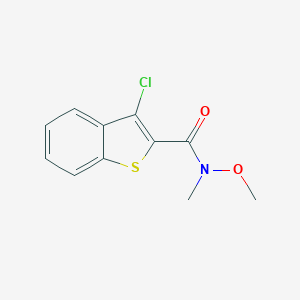
![[1-(4-Methylbenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B181019.png)
![[3-Oxo-1-(3-phenylpropyl)-2-piperazinyl]-acetic acid](/img/structure/B181020.png)

